molecular formula C18H17F3N2O6 B14442525 3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14442525
M. Wt: 414.3 g/mol
InChI Key: INXXHECQFQBZDC-UHFFFAOYSA-N
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Description

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structural features, including the presence of a trifluoroethyl group, a nitrophenyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the trifluoroethyl and nitrophenyl groups. Common reagents used in these reactions include trifluoroacetic acid, nitrobenzene, and various methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the produced compound .

Chemical Reactions Analysis

Types of Reactions

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antihypertensive and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The trifluoroethyl and nitrophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the nitrophenyl group contributes to its potential biological activities .

Properties

Molecular Formula

C18H17F3N2O6

Molecular Weight

414.3 g/mol

IUPAC Name

3-O-methyl 5-O-(2,2,2-trifluoroethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H17F3N2O6/c1-9-13(16(24)28-3)15(11-5-4-6-12(7-11)23(26)27)14(10(2)22-9)17(25)29-8-18(19,20)21/h4-7,15,22H,8H2,1-3H3

InChI Key

INXXHECQFQBZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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